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Cat. No.: B14063980 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Dihexadecyl phosphate (DHP), also known as dicetyl phosphate, is an anionic lipid widely

utilized as a charge modifier in liposomal formulations. The incorporation of DHP into the lipid

bilayer imparts a negative surface charge, which plays a critical role in enhancing the stability

and modulating the in vivo behavior of liposomes. This negative charge increases the absolute

value of the zeta potential, leading to electrostatic repulsion between liposomes and preventing

aggregation, thereby improving the formulation's shelf-life.[1][2][3] Furthermore, the surface

charge of liposomes influences their interaction with biological systems, including plasma

proteins and cell membranes, which can affect circulation time, cellular uptake, and ultimately,

therapeutic efficacy.[2][3]

These application notes provide a comprehensive overview of the use of DHP in liposome

technology, including detailed experimental protocols for preparation, characterization, and

cellular interaction studies.

Quantitative Data on the Effect of Dihexadecyl
Phosphate
The inclusion of DHP in a liposomal formulation has a direct and measurable impact on its

physicochemical properties. The following tables summarize the quantitative effects of DHP on
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key liposome attributes.

Table 1: Effect of Dihexadecyl Phosphate on Zeta Potential and Particle Size

Phospholipi
d
Compositio
n (molar
ratio)

Method of
Preparation

Mean
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Reference

Phosphatidyl

choline:Chole

sterol:DHP

(8.5:4.5:6.5)

Thin-Film

Hydration
88 ± 14 0.21 ± 0.02 -36.7 ± 3.3 [1][3]

DMPC:Chole

sterol:DHP

Microfluidic

hydrodynami

c flow

focusing

Not Specified Not Specified Not Specified [4]

DOPC:Chole

sterol:DHP
Not Specified Not Specified Not Specified Not Specified [5]

Note: Quantitative data on the direct correlation between varying molar ratios of DHP and

liposome characteristics is often specific to the other lipids in the formulation and the

preparation method.

Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation and

characterization of DHP-containing liposomes.

Protocol for Preparation of DHP-Containing Liposomes
by Thin-Film Hydration
The thin-film hydration method is a common and effective technique for the preparation of

liposomes.[6][7][8]
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Materials:

Phosphatidylcholine (PC) or other primary phospholipid

Cholesterol

Dihexadecyl phosphate (DHP)

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Dissolution:

Dissolve the desired molar ratios of phosphatidylcholine, cholesterol, and DHP in

chloroform or a chloroform:methanol mixture in a round-bottom flask. A common starting

ratio is PC:Cholesterol:DHP at 8.5:4.5:6.5.[1][3] Ensure complete dissolution to form a

clear solution. It may be necessary to warm the mixture to 40°C to fully dissolve the DHP.

[6]

Thin Film Formation:

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature of the lipids but below the boiling point of the solvent.
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Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This

will form a thin, uniform lipid film on the inner surface of the flask.

Drying:

To ensure complete removal of residual solvent, place the flask under a high vacuum for at

least 2 hours, or overnight.

Hydration:

Add the hydration buffer (e.g., PBS pH 7.4) to the flask containing the dried lipid film. The

volume of the buffer will determine the final lipid concentration.

Hydrate the film by rotating the flask in a water bath set to a temperature above the phase

transition temperature of the lipids. This allows the lipid film to swell and form multilamellar

vesicles (MLVs).

Extrusion (Sizing):

To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through

polycarbonate membranes with a specific pore size (e.g., 100 nm).

Assemble the extruder with the desired membrane.

Pass the liposome suspension through the extruder multiple times (typically 11-21 passes)

to ensure a homogenous size distribution.

Workflow for Liposome Preparation by Thin-Film Hydration
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Caption: Workflow for preparing DHP-containing liposomes.

Protocol for Characterization of Liposomes
3.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering

(DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in

suspension.[3][9][10]

Materials:

Liposome suspension

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Cuvettes

Procedure:

Sample Preparation:

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate

concentration for DLS measurement. The optimal concentration will depend on the

instrument.

Instrument Setup:

Set the instrument parameters, including the dispersant (e.g., water), temperature (e.g.,

25°C), and measurement angle.

Measurement:

Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.

Perform the measurement. The instrument will report the Z-average diameter (an intensity-

weighted mean hydrodynamic size) and the Polydispersity Index (PDI), which is a
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measure of the heterogeneity of the sample. A PDI value below 0.3 is generally

considered acceptable for a homogenous liposome population.[5]

3.2.2. Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction

between particles and is a key indicator of the stability of a colloidal dispersion.[2][11][12]

Materials:

Liposome suspension

Zeta potential analyzer (e.g., Malvern Zetasizer)

Folded capillary cells

Procedure:

Sample Preparation:

Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM

NaCl) to avoid screening the surface charge.

Instrument Setup:

Set the instrument parameters, including the dispersant properties (viscosity, dielectric

constant) and temperature.

Measurement:

Load the diluted sample into a folded capillary cell, ensuring there are no air bubbles.

Place the cell in the instrument and perform the measurement. The instrument applies an

electric field and measures the velocity of the particles, from which the zeta potential is

calculated. Liposomes with a zeta potential greater than +30 mV or less than -30 mV are

generally considered stable.[11]
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Protocol for Drug Loading into DHP-Containing
Liposomes
Drugs can be encapsulated in liposomes through passive or active loading methods.[13]

3.3.1. Passive Loading of Hydrophobic Drugs

Hydrophobic drugs are typically incorporated into the lipid bilayer during the formation of the

liposomes.

Procedure:

Follow the "Protocol for Preparation of DHP-Containing Liposomes by Thin-Film Hydration"

(Section 3.1).

In the Lipid Dissolution step, dissolve the hydrophobic drug along with the lipids in the

organic solvent.

Proceed with the rest of the protocol as described. The drug will be entrapped within the lipid

bilayer as the liposomes form.

3.3.2. Passive Loading of Hydrophilic Drugs

Hydrophilic drugs are encapsulated in the aqueous core of the liposomes.

Procedure:

Follow the "Protocol for Preparation of DHP-Containing Liposomes by Thin-Film Hydration"

(Section 3.1).

In the Hydration step, dissolve the hydrophilic drug in the hydration buffer.

Use this drug-containing buffer to hydrate the dried lipid film. The drug will be entrapped in

the aqueous core of the liposomes as they form.

3.3.3. Determination of Encapsulation Efficiency
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Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully

entrapped within the liposomes.

Procedure:

Separate the liposome-encapsulated drug from the unencapsulated (free) drug using

techniques such as dialysis, size exclusion chromatography, or ultracentrifugation.

Quantify the amount of drug in the liposomal fraction and the total amount of drug used

initially.

Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total

amount of drug) x 100

Cellular Interactions of DHP-Modified Liposomes
The negative surface charge imparted by DHP significantly influences how liposomes interact

with cells. Anionic liposomes are typically internalized by cells through endocytotic pathways.

Cellular Uptake Pathway of Anionic Liposomes
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Cellular Uptake of Anionic Liposomes
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Caption: Cellular uptake pathways for anionic liposomes.
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Studies have shown that macropinocytosis may be a major pathway for the internalization of

negatively charged liposomes.[1] Clathrin-mediated endocytosis is another important

mechanism. Once internalized, the liposomes are trafficked through the endosomal-lysosomal

pathway, where the acidic environment of the lysosome can facilitate the release of the

encapsulated drug.

Conclusion
Dihexadecyl phosphate is a valuable excipient in the formulation of liposomes, offering a

reliable means to introduce a negative surface charge. This modification enhances colloidal

stability by preventing aggregation and provides a handle to modulate the biological

performance of the liposomal drug delivery system. The protocols and data presented in these

application notes serve as a comprehensive guide for researchers and drug development

professionals working with DHP-containing liposomes. By carefully controlling the formulation

and characterization parameters, it is possible to develop stable and effective liposomal drug

products with tailored properties for specific therapeutic applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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